4-Methyl-1-octadecyl-pyridinium chloride fundamental properties
4-Methyl-1-octadecyl-pyridinium chloride fundamental properties
Advanced Surfactant Systems & Functional Materials Guide
Part 1: Executive Summary
4-Methyl-1-octadecylpyridinium chloride (also known as N-octadecyl-4-picolinium chloride) represents a specialized class of cationic surfactants combining a heterocyclic headgroup with a hydrophobic C18 tail. Unlike simple aliphatic quaternary ammonium salts (e.g., CTAB), the aromatic pyridinium core confers unique pi-pi stacking capabilities, enhanced thermal stability, and specific adsorption kinetics on metal and mineral surfaces.
This guide serves as a definitive technical resource for researchers utilizing this compound in corrosion inhibition , organoclay synthesis , and antimicrobial formulations . It moves beyond basic property listing to explore the mechanistic behaviors that drive its industrial utility.
Part 2: Chemical Identity & Physicochemical Profile
The addition of a methyl group at the 4-position of the pyridine ring introduces a slight electron-donating effect, modulating the charge density on the nitrogen and increasing the overall hydrophobicity compared to the non-methylated analog (1-octadecylpyridinium chloride).
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 1-Octadecyl-4-methylpyridinium chloride | |
| CAS Number | 38325-97-2 | Distinct from non-methylated analog (3165-81-9) |
| Molecular Formula | C₂₄H₄₄ClN | |
| Molecular Weight | 382.07 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant |
| Solubility | Soluble in Ethanol, Chloroform, DMSO; Warm Water | Micellizes in water above CMC |
| Critical Micelle Conc.[1][2][3][4][5][6][7][8][9][10] (CMC) | ~0.2 – 0.4 mM (25°C) | Lower than C16 homolog (CPC ~0.9 mM) due to C18 chain |
| Melting Point | 85 – 95°C (Typical range) | Varies with hydration state; decomposes >200°C |
| HLB Value | ~10.5 | Estimated; suitable for O/W emulsification |
Part 3: Synthesis & Characterization
3.1 Reaction Mechanism
The synthesis involves the Menschutkin reaction—a nucleophilic substitution (
3.2 Validated Synthesis Protocol
Note: This protocol assumes standard Schlenk line techniques to exclude moisture, which competes with the alkyl halide.
-
Stoichiometry: Mix 4-picoline (1.05 eq) and 1-chlorooctadecane (1.0 eq). The slight excess of picoline drives the reaction to completion.
-
Solvent System: Use anhydrous ethanol or DMF . DMF allows for higher reflux temperatures (
C), accelerating the kinetics. -
Reflux: Heat the mixture to reflux (approx. 80°C for ethanol, 110°C for DMF) for 24–48 hours under nitrogen atmosphere.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: MeOH/CHCl3 1:9). The starting alkyl chloride spot (high
) should disappear.
-
-
Purification (Critical Step):
-
Cool the solution to room temperature.
-
Add diethyl ether (excess) to precipitate the quaternary salt (starting materials remain soluble in ether).
-
Filter the white precipitate and wash extensively with cold ether.
-
Recrystallize from hot acetone or ethyl acetate/ethanol mix to remove trace amine salts.
-
-
Drying: Vacuum dry at 50°C for 6 hours.
3.3 Spectroscopic Validation (NMR)
To verify the structure, look for these diagnostic signals in
- 8.8 - 9.0 ppm (d, 2H): Protons at positions 2 and 6 of the pyridinium ring (strongly deshielded by the cationic nitrogen).
- 7.9 - 8.1 ppm (d, 2H): Protons at positions 3 and 5.
-
4.5 - 4.6 ppm (t, 2H):
-methylene protons ( ), distinct shift indicating quaternization. - 2.6 - 2.7 ppm (s, 3H): Methyl group at position 4.
- 1.2 - 1.3 ppm (m, ~30H): Bulk methylene envelope of the octadecyl chain.
- 0.85 ppm (t, 3H): Terminal methyl of the octadecyl chain.
Part 4: Interfacial & Solution Properties
4.1 Thermodynamics of Micellization
The 4-methyl-1-octadecylpyridinium cation is amphiphilic. In aqueous solution, the hydrophobic effect drives the C18 tails to aggregate, minimizing water contact.
-
CMC: The Critical Micelle Concentration is approximately 0.25 mM . This is significantly lower than CTAB (~0.9 mM) due to the longer C18 chain (Traube’s rule: each
decreases CMC by factor of ~2). -
Kraft Point: The temperature at which solubility equals the CMC. For C18 salts, this is often elevated (>35°C). Experimental Tip: Ensure solutions are heated to ~40-50°C to ensure full dissolution before testing.
[11]
Part 5: Functional Applications
5.1 Corrosion Inhibition (Acidic Media)
This compound is a mixed-type inhibitor (affecting both anodic and cathodic reactions) for mild steel in HCl/H₂SO₄.
-
Mechanism: The cationic headgroup electrostatically adsorbs to the negatively charged metal surface (induced by chloride ions), while the C18 tail forms a dense hydrophobic barrier that repels water and hydronium ions.
-
Pi-Backbonding: The aromatic pyridinium ring accepts electron density from the metal
-orbitals, creating a stronger bond than aliphatic ammonium salts.
5.2 Organoclay Synthesis
Used to modify montmorillonite (MMT) clay.
-
Cation Exchange: The pyridinium cation replaces inorganic cations (
, ) in the clay gallery. -
Result: Expands the interlayer spacing (
-spacing increases from ~12Å to >20Å), making the clay compatible with polymers for nanocomposites.
5.3 Antimicrobial Action [9]
-
Target: Gram-positive bacteria (e.g., S. aureus) and fungi.
-
Mode of Action:
-
Electrostatic attraction to the negatively charged bacterial cell wall.
-
Integration of the C18 tail into the lipid bilayer.
-
Disruption of membrane integrity, leading to leakage of intracellular content (lysis).
-
Part 6: Safety & References
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H400: Very toxic to aquatic life (typical of quaternary ammoniums).
-
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Avoid release to the environment.
References
-
PubChem. (2025).[3] 4-Methylpyridinium chloride Compound Summary. National Library of Medicine. Link
-
ChemicalBook. (2024).[7] 4-methylpyridinium chloride Properties and CAS Data. Link
-
Galan, J. J., et al. (2005). Critical micelle concentration of alkylpyridinium chlorides and bromides. Journal of Chemical Thermodynamics. (Data extrapolated for C18 homologs). Link
-
BLD Pharm. (2024). Product Datasheet: 4-Methyl-1-octadecyl-pyridinium chloride. Link
-
Obot, I. B., et al. (2012). Pyridinium derivatives as corrosion inhibitors for mild steel in 1 M HCl. (Mechanistic insight on pyridinium adsorption). Link
Sources
- 1. echemi.com [echemi.com]
- 2. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Octadecylpyridinium chloride | C23H42ClN | CID 76628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]
- 5. Synthesis of N-Acyl-N,O-acetals Mediated by Titanium Ethoxide [organic-chemistry.org]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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